2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one
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Overview
Description
2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This compound is known for its unique structure, which includes a phthalazinone core with an ethyl group at the 2-position and a hydroxyl group at the 6-position. It is primarily used in research and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphthalic anhydride with hydrazine hydrate, followed by cyclization to form the phthalazinone core. The reaction conditions often include:
Temperature: Moderate heating (around 100-150°C)
Solvent: Common solvents include ethanol or methanol
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and phthalazinone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: The parent compound with a similar core structure.
2-methyl-6-hydroxy-1,2-dihydrophthalazin-1-one: A similar compound with a methyl group instead of an ethyl group.
6-hydroxyphthalazin-1-one: Lacks the ethyl group at the 2-position.
Uniqueness
2-ethyl-6-hydroxy-1,2-dihydrophthalazin-1-one is unique due to the presence of both the ethyl and hydroxyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
2060028-25-1 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-ethyl-6-hydroxyphthalazin-1-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-10(14)9-4-3-8(13)5-7(9)6-11-12/h3-6,13H,2H2,1H3 |
InChI Key |
WXLXBYSBPYZYRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)O)C=N1 |
Purity |
95 |
Origin of Product |
United States |
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